molecular formula C15H14N2O6S B2422762 3-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 896296-06-3

3-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B2422762
CAS No.: 896296-06-3
M. Wt: 350.35
InChI Key: HNDLXYJCQNJQDA-UHFFFAOYSA-N
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Description

3-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with a complex structure, characterized by the presence of methoxy, nitro, and methylsulfonyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of 2-methoxyaniline to produce 2-methoxy-5-nitroaniline. This intermediate is then reacted with 3-methylsulfonylbenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-3-methylsulfonylbenzamide.

    Reduction: Formation of N-(2-methoxy-5-aminophenyl)-3-methylsulfonylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)-benzoylacetamide
  • N-(2-methoxy-5-nitrophenyl)-3,4,5-trimethoxybenzamide

Uniqueness

3-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-23-14-7-6-11(17(19)20)9-13(14)16-15(18)10-4-3-5-12(8-10)24(2,21)22/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDLXYJCQNJQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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